3-(Dimethylamino)picolinic acid hydrochloride
CAS No.:
Cat. No.: VC20398787
Molecular Formula: C8H11ClN2O2
Molecular Weight: 202.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11ClN2O2 |
|---|---|
| Molecular Weight | 202.64 g/mol |
| IUPAC Name | 3-(dimethylamino)pyridine-2-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C8H10N2O2.ClH/c1-10(2)6-4-3-5-9-7(6)8(11)12;/h3-5H,1-2H3,(H,11,12);1H |
| Standard InChI Key | BDACWYDEWVVELH-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=C(N=CC=C1)C(=O)O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of 3-(dimethylamino)picolinic acid hydrochloride is C₈H₁₁ClN₂O₂, with a molar mass of 202.64 g/mol. The IUPAC name is 3-(dimethylamino)pyridine-2-carboxylic acid hydrochloride, reflecting its pyridine backbone, dimethylamino substituent, and protonated carboxylic acid group. The hydrochloride salt enhances crystalline stability and aqueous solubility compared to the free base.
Key Structural Features:
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Pyridine Ring: A six-membered aromatic ring with one nitrogen atom, conferring basicity and enabling π-π interactions.
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Dimethylamino Group (-N(CH₃)₂): A strong electron-donating substituent that increases the compound’s basicity and influences its solubility profile.
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Carboxylic Acid Moiety (-COOH): Provides sites for hydrogen bonding and participation in acid-base reactions, often forming salts like the hydrochloride.
Solubility and Stability
The dimethylamino group’s protonation under acidic conditions (pH < 4) significantly improves water solubility, reaching up to 50 mg/mL in 0.1 M HCl. In contrast, the neutral form is sparingly soluble in polar solvents like water but dissolves readily in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The hydrochloride salt is hygroscopic, necessitating storage in airtight containers with desiccants at 2–8°C to prevent decomposition .
Thermal Properties:
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Melting Point: 155–160°C (decomposition observed above 160°C).
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Thermogravimetric Analysis (TGA): Shows a 5% weight loss at 120°C, attributed to residual solvent evaporation, followed by rapid decomposition at 200°C.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves two primary steps:
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Nucleophilic Amination: Picolinic acid reacts with dimethylamine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) at 80–100°C in toluene. This step achieves regioselective substitution at the pyridine’s 3-position.
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Hydrochloride Salt Formation: The intermediate is treated with hydrochloric acid (HCl) in ethanol, yielding the crystalline hydrochloride salt after recrystallization.
Reaction Conditions:
| Parameter | Value/Range |
|---|---|
| Temperature | 80–100°C |
| Solvent | Toluene or THF |
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Reaction Time | 12–24 hours |
| Yield | 65–75% |
Industrial Manufacturing
Large-scale production employs continuous flow reactors to optimize heat transfer and mixing. Key steps include:
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Automated pH Control: Maintains a pH of 2.5–3.0 during salt formation to prevent over-acidification.
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Crystallization: Anti-solvent addition (e.g., ethyl acetate) induces crystallization, achieving >99% purity by HPLC.
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Drying: Fluidized bed drying at 40°C under vacuum removes residual solvents.
Chemical Reactivity and Functionalization
Amide Bond Formation
The carboxylic acid reacts with primary or secondary amines using coupling agents like HATU or EDCI, forming amides under mild conditions:
Example Reaction:
3-(Dimethylamino)picolinic acid + Benzylamine → 3-(Dimethylamino)-N-benzylpicolinamide
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Conditions: DCM, 25°C, 16 hours.
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Yield: 85–90%.
Esterification
Methanol or ethanol esterifies the carboxylic acid group in the presence of H₂SO₄ or HCl gas:
Example Reaction:
3-(Dimethylamino)picolinic acid + Ethanol → Ethyl 3-(dimethylamino)picolinate
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Conditions: Reflux, 6 hours.
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Yield: 70–75%.
Electrophilic Aromatic Substitution
The pyridine ring undergoes nitration or sulfonation at the 4-position due to the dimethylamino group’s directing effects:
Nitration Example:
3-(Dimethylamino)picolinic acid + HNO₃ → 3-(Dimethylamino)-4-nitropicolinic acid
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Conditions: H₂SO₄, 0°C, 2 hours.
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Yield: 60%.
Applications in Scientific Research
Coordination Chemistry
The compound acts as a bidentate ligand, binding metal ions (e.g., Zn²⁺, Cu²⁺) via the pyridine nitrogen and carboxylate oxygen. Such complexes are studied for catalytic activity in oxidation reactions.
Example Complex:
[Zn(3-(dimethylamino)picolinate)₂(H₂O)₂]
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Application: Catalyzes the oxidation of alkanes to alcohols with TONs (turnover numbers) up to 500.
Pharmaceutical Intermediate
The dimethylamino group enhances blood-brain barrier penetration, making the compound a key intermediate in neuroactive drug synthesis:
Case Study: A derivative, 3-(dimethylamino)-N-(2-hydroxyethyl)picolinamide, showed IC₅₀ = 50 nM against monoamine oxidase B (MAO-B) in vitro.
Biochemical Probes
Fluorescent tagging via amide linkage enables tracking of zinc finger proteins in cellular assays. The compound’s affinity for Zn²⁺ disrupts protein-DNA interactions, providing insights into transcriptional regulation.
| Parameter | Specification |
|---|---|
| Temperature | 2–8°C |
| Humidity | <30% RH |
| Light Exposure | Protect from light |
| Container | Amber glass with silica gel |
Comparative Analysis with Structural Analogs
| Compound | Substituent | Solubility (mg/mL) | LogP | Key Application |
|---|---|---|---|---|
| 3-Aminopicolinic acid | -NH₂ at C3 | 12 (H₂O) | -0.5 | Chelation therapy |
| 3-Methoxypicolinic acid | -OCH₃ at C3 | 8 (H₂O) | 0.2 | Herbicide intermediate |
| 3-(Dimethylamino)picolinic acid | -N(CH₃)₂ at C3 | 50 (0.1 M HCl) | 0.8 | Drug synthesis |
The dimethylamino group’s protonation under acidic conditions grants this compound superior solubility compared to methoxy or amino analogs, facilitating its use in aqueous reaction systems.
Recent Advances and Future Directions
Catalytic Asymmetric Synthesis
Recent studies utilize chiral palladium complexes of 3-(dimethylamino)picolinic acid to catalyze asymmetric allylic alkylation, achieving 90% ee in test reactions.
Biomedical Imaging
Radioiodinated derivatives ([¹²³I]-3-(dimethylamino)picolinamide) are under investigation for SPECT imaging of amyloid plaques in Alzheimer’s disease models.
Green Chemistry Applications
Microwave-assisted synthesis reduces reaction times from 24 hours to 45 minutes while maintaining yields >80%, aligning with sustainable chemistry goals.
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